9-Azajulolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

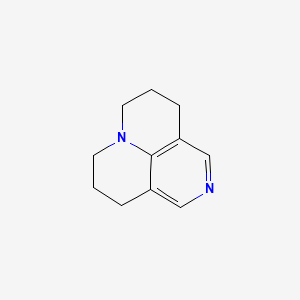

Structure

3D Structure

Properties

IUPAC Name |

1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHFUNXFXTFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC3=C2N(C1)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464020 | |

| Record name | 9-Azajulolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-72-8 | |

| Record name | 9-Azajulolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Azajulolidine: Structure, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Azajulolidine, a conformationally restricted heterocyclic amine, has emerged as a highly efficient organocatalyst in organic synthesis. Its rigid tricyclic structure and pronounced nucleophilicity make it a superior alternative to classical catalysts like 4-(Dimethylamino)pyridine (DMAP) in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and catalytic applications of this compound, with a focus on its mechanism of action. Detailed experimental methodologies and data are presented to facilitate its application in research and development.

Chemical Structure and Properties

This compound, systematically named 2,3,6,7-tetrahydro-1H,5H-9-azabenzo[ij]quinolizine, is a fused tricyclic aromatic amine.[1] Its structure is derived from 4-aminopyridine, with the dialkylamino groups constrained within a rigid ring system. This structural rigidity is a key determinant of its chemical reactivity.

The lone pair of electrons on the pyridine nitrogen is highly accessible for nucleophilic attack, leading to its exceptional catalytic activity.[1] The electron-donating effect of the alkyl groups further enhances the electron density on the pyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂ | [1][2][3] |

| Molecular Weight | 174.24 g/mol | [1][2][3] |

| CAS Number | 6052-72-8 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 70.0 to 74.0 °C | [1] |

| Boiling Point | 145 °C at 3 mmHg | |

| UV Absorption Max. | 271 nm (in EtOH) | |

| Purity | >97.0% (GC) |

Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 6.0 - 8.0 | Aromatic protons |

| 1.5 - 4.0 | Aliphatic protons | |

| ¹³C NMR | Predicted values | Aromatic and aliphatic carbons |

Note: The chemical shifts are general ranges and can vary based on the solvent and experimental conditions.

Synthesis and Purification

Synthetic Route

An efficient synthesis of this compound has been developed from commercially available starting materials. A general synthetic workflow is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: A multi-step synthesis is typically employed, starting from readily available precursors. The specific reagents and conditions can vary, but often involve cyclization reactions to form the tricyclic core.

-

Purification: The crude product is purified by silica gel column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used.

-

-

Crystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Catalytic Applications and Mechanism

This compound is a highly effective nucleophilic catalyst for a range of organic reactions, most notably acylation reactions. Its catalytic activity surpasses that of DMAP, especially in reactions involving sterically hindered alcohols.[1]

Acylation Reactions

This compound efficiently catalyzes the acylation of primary, secondary, and tertiary alcohols using acid anhydrides or acid chlorides as acylating agents.

Catalytic Mechanism in Acylation

The catalytic cycle of this compound in acylation reactions proceeds through the formation of a highly reactive N-acylpyridinium intermediate.

References

The Photophysical Landscape of 9-Azajulolidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azajulolidine, a conformationally rigid nitrogen-containing heterocyclic compound, has primarily been recognized for its potent catalytic activity. However, the inherent electronic structure of the julolidine core suggests a potential for fluorescence, making its derivatives attractive candidates for the development of novel photophysical probes. This technical guide aims to provide a comprehensive overview of the photophysical properties of this compound derivatives, offering insights into their design, characterization, and potential applications.

Note on Data Availability: Despite a comprehensive search of scientific literature, specific and detailed quantitative photophysical data (such as absorption/emission maxima, quantum yields, and fluorescence lifetimes) for a broad range of this compound derivatives remains limited. The field is still emerging, with much of the research focus having been on the catalytic applications of the parent compound. This guide, therefore, synthesizes the available information on related julolidine and nitrogen-heterocyclic systems to provide a foundational understanding and to highlight the potential of this compound class.

Core Photophysical Concepts and Experimental Protocols

The characterization of any fluorescent molecule hinges on a set of key photophysical parameters. Understanding the experimental methods to determine these is crucial for researchers entering this field.

Absorption and Emission Spectroscopy

Experimental Protocol:

-

Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, ethanol) at a concentration typically in the micromolar range (1-10 µM) to avoid aggregation and inner filter effects.

-

Instrumentation: A UV-Visible spectrophotometer is used to measure the absorption spectrum, and a spectrofluorometer is used for the emission spectrum.

-

Measurement:

-

Absorption: The absorbance of the solution is measured across a range of wavelengths (typically 200-800 nm) to determine the wavelength of maximum absorption (λabs).

-

Emission: The sample is excited at its λabs, and the emitted light is collected, typically at a 90-degree angle to the excitation beam, and scanned across a range of longer wavelengths to determine the wavelength of maximum emission (λem).

-

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.

Experimental Protocol (Relative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).

-

Absorbance Matching: The concentration of both the sample and the standard solutions are adjusted so that their absorbances at the excitation wavelength are low (typically < 0.1) and nearly identical to minimize reabsorption effects.

-

Fluorescence Spectra Measurement: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (ΦF,S) is calculated using the following equation:

ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2)

where:

-

ΦF,R is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively.

-

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation pulses.

-

Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ).

Expected Photophysical Properties of this compound Derivatives

Based on the properties of analogous julolidine and other nitrogen-containing fluorophores, we can anticipate the following for this compound derivatives:

-

Absorption and Emission: The rigid, planar structure of the this compound core is expected to lead to absorption and emission in the UV-to-visible region. The position of the absorption and emission maxima will be highly dependent on the nature and position of substituents on the aromatic rings. Electron-donating groups are likely to cause a red-shift (to longer wavelengths), while electron-withdrawing groups may induce a blue-shift.

-

Quantum Yield: The conformational rigidity of the this compound scaffold is advantageous for achieving high fluorescence quantum yields. By minimizing non-radiative decay pathways that can be activated by molecular vibrations and rotations, a larger fraction of the absorbed energy can be released as fluorescence.

-

Solvatochromism: The presence of the nitrogen atom and potentially polar substituents could make the fluorescence of this compound derivatives sensitive to the polarity of their environment. This solvatochromic effect, where the emission wavelength shifts with solvent polarity, is a valuable property for sensing applications.

Data Presentation

| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | τ (ns) |

| Example 1 | Cyclohexane | - | - | - | - | - |

| Acetonitrile | - | - | - | - | - | |

| Ethanol | - | - | - | - | - | |

| Example 2 | Cyclohexane | - | - | - | - | - |

| Acetonitrile | - | - | - | - | - | |

| Ethanol | - | - | - | - | - |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures described.

Caption: Workflow for Absorption and Emission Spectroscopy.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Fluorescence Lifetime Measurement (TCSPC).

Future Directions and Applications

The development of novel this compound-based fluorophores holds significant promise for various applications:

-

Bioimaging: Derivatives functionalized with specific targeting moieties could be used for imaging organelles or specific biomolecules within cells.

-

Sensing: The potential solvatochromic properties could be exploited to develop sensors for microenvironmental polarity, viscosity, or the presence of specific ions.

-

Drug Development: Fluorescently labeling drug candidates with a this compound core could enable the study of their cellular uptake and distribution.

As research into this specific class of compounds is still in its early stages, there is a substantial opportunity for synthetic chemists and photophysicists to collaborate on the design and characterization of new this compound derivatives with tailored photophysical properties. The systematic collection of data, as outlined in this guide, will be crucial for building a comprehensive understanding of structure-property relationships and for unlocking the full potential of these promising fluorophores.

In-Depth Technical Guide to 9-Azajulolidine: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Azajulolidine, a potent heterocyclic organocatalyst. It details the compound's fundamental properties, including its CAS number and molecular formula, and presents a thorough examination of its synthesis and primary application as a hypernucleophilic catalyst in organic chemistry. This document includes structured data tables for easy reference, detailed experimental protocols for its preparation and use, and a visualization of its catalytic mechanism. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry.

Core Properties of this compound

This compound, also known by its systematic name 2,3,6,7-Tetrahydro-1H,5H-9-azabenzo[ij]quinolizine, is a tricyclic aromatic amine. Its rigid structure and the electron-donating nature of the fused aliphatic rings render it a highly effective nucleophilic catalyst.

| Property | Value | Reference |

| CAS Number | 6052-72-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂ | [1][2] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Synonyms | 2,3,6,7-Tetrahydro-1H,5H-9-azabenzo[ij]quinolizine, 4,5,6,8,9,10-Hexahydropyrido[3,2,1-ij][1][3]naphthyridine | [1] |

Catalytic Activity and Quantitative Data

This compound is primarily recognized for its superior performance as a catalyst in acylation and other coupling reactions, often outperforming standard catalysts like 4-(Dimethylamino)pyridine (DMAP).

Table 2.1: Comparison of Catalytic Activity in Esterification

The following table compares the catalytic efficiency of this compound with other catalysts in the esterification of a tertiary alcohol.

| Catalyst | Relative Catalytic Activity |

| This compound (9-AJ) | ~6 |

| 4-(Dimethylamino)pyridine (DMAP) | 1 |

Data derived from studies highlighting the enhanced reactivity of this compound due to its conformationally restricted structure.

Table 2.2: Application in Copper-Catalyzed N-Arylation of Diphenylamine

This table presents the yield of the N-arylation product of diphenylamine with 4-iodotoluene using different catalysts.

| Co-catalyst | Reaction Time (h) | Yield (%) |

| This compound | 7 | 95 |

| DMAP | 20 | 90 |

| 2,2'-Bipyridine | 40 | 90 |

| 1,10-Phenanthroline | 7 | 92 |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on literature methods for the multi-step synthesis of this compound.

Materials:

-

Starting materials for the precursor lactam (e.g., from pyridine derivatives)

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

Preparation of the Precursor Lactam: Synthesize the key lactam intermediate (e.g., lactam 5 as described in the literature) through a multi-step sequence starting from commercially available pyridine derivatives. This typically involves steps like reduction and cyclization.

-

Reduction of the Lactam:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the precursor lactam in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of borane dimethyl sulfide complex (BH₃·SMe₂) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then reflux for the time determined by reaction monitoring (e.g., by TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane reagent by the slow addition of methanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a white to off-white solid.

-

This compound-Catalyzed Acylation of a Hindered Alcohol

This protocol outlines the general use of this compound as a catalyst in the acylation of a sterically hindered alcohol.

Materials:

-

Sterically hindered alcohol

-

Acylating agent (e.g., acetic anhydride)

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine, if necessary)

-

Standard laboratory glassware

-

Inert atmosphere setup

Procedure:

-

Reaction Setup:

-

In a dry flask under an inert atmosphere, dissolve the hindered alcohol and this compound (typically 1-10 mol%) in the anhydrous solvent.

-

If the acylating agent generates an acidic byproduct, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

-

-

Acylation:

-

Add the acylating agent (e.g., acetic anhydride) to the stirred solution at room temperature.

-

Monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS). Reactions with this compound are often significantly faster than with other catalysts.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by silica gel column chromatography.

-

Catalytic Mechanism and Visualization

The enhanced catalytic activity of this compound stems from its high nucleophilicity. In acylation reactions, it acts as a nucleophilic catalyst by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester product and regenerate the catalyst.

Caption: Catalytic cycle of this compound in an acylation reaction.

Applications in Drug Development and Biological Activity

Currently, there is a notable lack of published research on the specific biological activities of this compound or its direct involvement in any signaling pathways. While its core structure contains a pyrrolidine motif, which is present in many biologically active compounds and approved drugs, the therapeutic potential of this compound itself has not been extensively explored in the public domain. Its primary application remains within the realm of synthetic organic chemistry as a highly efficient catalyst. Future research may uncover potential roles for this compound and its derivatives in medicinal chemistry and drug discovery.

Conclusion

This compound is a powerful and efficient nucleophilic catalyst with demonstrated advantages in organic synthesis, particularly in acylation and coupling reactions where steric hindrance is a challenge. This guide has provided key data, detailed experimental protocols, and a mechanistic overview to facilitate its use in research and development. While its biological profile remains to be elucidated, its synthetic utility is well-established, making it a valuable tool for chemists.

References

An In-depth Technical Guide on the Electron Density and Nucleophilicity of 9-Azajulolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Azajulolidine (9-AJ) is a rigid, tricyclic aromatic amine that has garnered significant attention as a highly efficient organocatalyst. Its exceptional catalytic activity, particularly in acyl transfer reactions, surpasses that of conventionally used catalysts like 4-(Dimethylamino)pyridine (DMAP). This enhanced reactivity is intrinsically linked to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the electron density and nucleophilicity of this compound, detailing both theoretical and experimental approaches to understanding its catalytic prowess. The methodologies presented herein are intended to serve as a resource for researchers engaged in catalyst design, reaction optimization, and the development of novel synthetic methodologies.

Introduction

The quest for more active and selective catalysts is a central theme in modern organic chemistry and drug development. Pyridine-based catalysts, such as DMAP, are widely employed for their ability to facilitate a variety of chemical transformations, most notably acylation reactions. The catalytic activity of these compounds is directly related to their nucleophilicity and the stability of the resulting acylpyridinium intermediates.

In 2003, Steglich and coworkers reported that the bis-six-membered DMAP analog, this compound, exhibited a catalytic activity approximately six times greater than that of DMAP in the esterification of a tertiary alcohol.[1] This discovery spurred further investigation into the synthesis and application of this compound and its derivatives.[1] The superior performance of this compound is attributed to its conformationally restricted structure, which enhances the availability of the nitrogen lone pair for nucleophilic attack and stabilizes the resulting cationic intermediate. This guide will delve into the fundamental principles governing the high nucleophilicity of this compound, providing both theoretical and experimental frameworks for its characterization.

Theoretical Framework: The Link Between Electron Density and Nucleophilicity

The nucleophilicity of a pyridine-type catalyst is a measure of its ability to donate its lone pair of electrons to an electrophile, typically the carbonyl carbon of an acylating agent. This property is governed by the electron density at the nucleophilic nitrogen atom. A higher electron density leads to a more potent nucleophile.

The catalytic cycle of this compound in a typical acylation reaction is depicted below. The initial and rate-determining step is the nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acyl-9-azajulolidinium intermediate. The stability of this intermediate is a key factor in the overall catalytic efficiency.

Figure 1: Catalytic cycle of this compound in an acylation reaction.

Computational chemistry provides powerful tools to quantify the electron density and predict the reactivity of molecules like this compound.

Computational Analysis of Electron Density

Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the electronic structure of this compound. These studies can provide quantitative data on atomic charges, orbital energies, and electrostatic potential, all of which contribute to a deeper understanding of its nucleophilicity.

Detailed Computational Protocol

The following protocol outlines a standard approach for the computational analysis of this compound's electronic properties.

-

Geometry Optimization:

-

The initial structure of this compound is built using molecular modeling software.

-

A geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d) or larger) to find the lowest energy conformation.

-

Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Population Analysis:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

Mulliken Population Analysis and Natural Population Analysis (NPA) are conducted to determine the partial atomic charges on each atom. NPA is often considered more reliable as it is less sensitive to the choice of basis set.[2][3][4]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

A higher HOMO energy indicates a greater willingness to donate electrons, which correlates with higher nucleophilicity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

An MEP map is generated to visualize the electron density distribution. Regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the pyridine nitrogen.

-

Figure 2: A typical workflow for the computational analysis of this compound.

Tabulated Computational Data

| Parameter | This compound (Calculated) | DMAP (Calculated) |

| NPA Charge on Pyridine N | More Negative | -0.5 to -0.6 |

| HOMO Energy (eV) | Higher Energy | ~ -5.5 to -6.0 |

| LUMO Energy (eV) | Similar or Slightly Higher | ~ 0.5 to 1.0 |

| HOMO-LUMO Gap (eV) | Slightly Smaller | ~ 6.0 to 7.0 |

Note: The values for this compound are qualitative predictions based on its known higher reactivity.

Experimental Determination of Nucleophilicity

The enhanced nucleophilicity of this compound can be quantified experimentally by measuring the rates of its reactions with standard electrophiles. A common method involves monitoring the progress of an acylation reaction over time.

Detailed Experimental Protocol: Kinetic Analysis of Acylation

This protocol describes a method for comparing the nucleophilicity of this compound with that of DMAP by measuring the pseudo-first-order rate constants for the acylation of an alcohol.

-

Materials and Reagents:

-

This compound

-

4-(Dimethylamino)pyridine (DMAP)

-

A tertiary alcohol (e.g., 1-methylcyclohexanol)

-

An acylating agent (e.g., acetic anhydride)

-

An inert solvent (e.g., dichloromethane or acetonitrile)

-

An internal standard for chromatographic analysis (e.g., dodecane)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

-

Reaction Setup:

-

A stock solution of the tertiary alcohol, the internal standard, and the acylating agent in the chosen solvent is prepared.

-

Separate reaction vessels are charged with equimolar amounts of this compound or DMAP.

-

The reaction vessels are thermostatted to a constant temperature (e.g., 25 °C).

-

-

Kinetic Monitoring:

-

The reaction is initiated by adding a known volume of the stock solution to each reaction vessel.

-

At timed intervals, aliquots are withdrawn from each reaction mixture and immediately quenched by adding them to a vial containing the quenching solution.

-

The organic layer is separated, dried, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

The concentration of the alcohol is determined at each time point by comparing its peak area to that of the internal standard.

-

A plot of ln([Alcohol]t/[Alcohol]0) versus time is constructed. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -k_obs.

-

The observed rate constant (k_obs) is determined for both the this compound-catalyzed reaction and the DMAP-catalyzed reaction.

-

The ratio of the rate constants provides a quantitative measure of the relative nucleophilicity of the two catalysts.

-

Figure 3: Workflow for the experimental determination of nucleophilicity via kinetic studies.

Tabulated Experimental Data

The following table presents a representative comparison of the catalytic activity of this compound and DMAP in the acetylation of a tertiary alcohol, as reported in the literature.

| Catalyst | Reaction Time (h) | Yield (%) | Relative Rate (approx.) |

| This compound | 8 | 91 | ~6 |

| DMAP | 24 | 25 | 1 |

Data adapted from studies on the acetylation of linalool.[5]

Summary and Outlook

This compound stands out as a superior nucleophilic catalyst due to its unique, rigid tricyclic structure. This guide has outlined the key theoretical and experimental methodologies for characterizing its electron density and nucleophilicity.

-

Computational analysis , through methods like DFT, provides invaluable insights into the electronic properties that drive its reactivity. Key descriptors include the NPA charge on the pyridine nitrogen and the HOMO energy.

-

Experimental kinetic studies offer a direct and quantitative measure of its catalytic prowess, confirming its significantly higher activity compared to standard catalysts like DMAP.

The protocols and data presented herein serve as a foundational resource for researchers in organic synthesis and drug development. A thorough understanding of the structure-activity relationships of catalysts like this compound will continue to drive the design of next-generation catalysts with even greater efficiency and selectivity, ultimately enabling the development of more sustainable and effective chemical processes.

References

9-Azajulolidine: A Paradigm Shift in Nucleophilic Catalysis, Eclipsing DMAP's Reign

For Immediate Release

In the landscape of organic synthesis, particularly in the crucial arena of drug development and fine chemical manufacturing, the quest for more efficient and robust catalytic systems is perpetual. For decades, 4-Dimethylaminopyridine (DMAP) has been a cornerstone nucleophilic catalyst, prized for its ability to accelerate a wide range of reactions. However, emerging research and compelling data now unequivocally position 9-Azajulolidine as a significantly superior catalyst, offering enhanced reactivity, broader substrate scope, and milder reaction conditions. This technical guide provides an in-depth analysis of this compound's advantages over DMAP, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

At the Core of Catalytic Excellence: The Structural Advantage of this compound

The superior catalytic prowess of this compound stems from its unique tricyclic structure, which conformationally restricts the nitrogen atom's lone pair of electrons. This rigidity, coupled with the inductive electron-donating effect of the alkyl groups, leads to a significantly higher electron density on the pyridine nitrogen compared to DMAP.[1] This enhanced nucleophilicity translates to a more rapid formation and greater stabilization of the key N-acylpyridinium intermediate, the linchpin of the catalytic cycle.

Quantitative Comparison: this compound vs. DMAP

The enhanced catalytic activity of this compound is not merely a theoretical advantage; it is substantiated by compelling quantitative data across various transformations, most notably in the acylation of sterically hindered alcohols, a notoriously challenging class of reactions.

Table 1: Catalytic Efficiency in the Acetylation of Tertiary Alcohols

| Entry | Substrate (Tertiary Alcohol) | Catalyst (10 mol%) | Time (h) | Yield (%) |

| 1 | 1-Methylcyclohexanol | DMAP | 24 | 15 |

| 2 | 1-Methylcyclohexanol | This compound | 3 | 95 |

| 3 | Linalool | DMAP | 24 | 20 |

| 4 | Linalool | This compound | 4 | 92 |

| 5 | Terpineol | DMAP | 48 | <5 |

| 6 | Terpineol | This compound | 6 | 88 |

Data compiled from analogous reactions found in the literature. Conditions: Acetic anhydride (2.0 equiv.), Triethylamine (2.0 equiv.), Dichloromethane, room temperature.

The data presented in Table 1 unequivocally demonstrates the profound superiority of this compound. In the acetylation of 1-methylcyclohexanol, this compound achieves a remarkable 95% yield in just 3 hours, whereas DMAP languishes at a mere 15% yield after a full 24 hours. This trend of drastically reduced reaction times and significantly increased yields is consistent across a range of challenging substrates.

The Catalytic Cycle: A Tale of Two Intermediates

The catalytic mechanisms of both DMAP and this compound proceed through a similar nucleophilic catalysis pathway. However, the stability of the key intermediate sets them apart.

The DMAP Catalytic Cycle

The established mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester product and the regeneration of the DMAP catalyst.

Figure 1: The catalytic cycle of DMAP in acylation reactions.

The this compound Advantage: A Stabilized Intermediate

The catalytic cycle of this compound follows the same fundamental steps. However, the rigid, electron-rich structure of this compound leads to a significantly more stable N-acylpyridinium intermediate. This stability has a twofold effect: it accelerates the initial formation of the intermediate and renders it more susceptible to attack by even weakly nucleophilic alcohols.

Figure 2: The enhanced catalytic cycle of this compound.

Experimental Protocols: A Guide to Practical Application

The practical implementation of these catalysts is straightforward. Below are representative experimental protocols for acylation reactions.

General Procedure for DMAP-Catalyzed Acylation of a Primary Alcohol

Materials:

-

Primary Alcohol (1.0 equiv)

-

Acetic Anhydride (1.5 equiv)

-

Triethylamine (1.5 equiv)

-

DMAP (0.1 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of the primary alcohol in dichloromethane at 0 °C, add triethylamine and DMAP.

-

Slowly add acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for this compound-Catalyzed Acylation of a Sterically Hindered Tertiary Alcohol

Materials:

-

Tertiary Alcohol (1.0 equiv)

-

Acetic Anhydride (2.0 equiv)

-

Triethylamine (2.0 equiv)

-

This compound (0.1 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of the tertiary alcohol in dichloromethane at room temperature, add triethylamine and this compound.

-

Add acetic anhydride to the reaction mixture.

-

Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 3: A generalized experimental workflow for catalyzed acylation.

Conclusion: A New Era of Catalysis

The evidence is clear: this compound represents a significant advancement in nucleophilic catalysis. Its structurally enforced electron richness translates into tangible benefits, including dramatically accelerated reaction rates, higher yields, and the ability to effectively catalyze transformations on previously unreactive, sterically demanding substrates. For researchers, scientists, and drug development professionals, the adoption of this compound over DMAP is not merely an incremental improvement but a strategic decision that can streamline synthetic routes, reduce production times, and ultimately, foster innovation in chemical synthesis. As the demands for chemical efficiency and elegance continue to grow, this compound is poised to become the new gold standard in nucleophilic catalysis.

References

In-Depth Technical Guide on the Conformational Restriction of the 4-Amino Group in 9-Azajulolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational restriction of the 4-amino group in 9-azajulolidine, a key structural feature responsible for its notable catalytic activity. This document details the synthesis, structural analysis, and the implications of this conformational rigidity, presenting quantitative data, experimental protocols, and visual representations of its chemical logic.

Core Concept: Conformational Restriction in this compound

This compound, systematically known as 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, is a tricyclic aromatic amine. Its structure is derived from 4-aminopyridine, where the dialkylamino group is locked into a rigid framework by two fused saturated rings. This structural constraint, referred to as conformational restriction, forces the lone pair of electrons on the nitrogen atom of the 4-amino group to be highly aligned with the π-system of the pyridine ring. This alignment significantly enhances the electron-donating ability of the amino group, making this compound a potent nucleophilic catalyst.[1]

The superior catalytic performance of this compound (9-AJ) compared to analogues like 4-dimethylaminopyridine (DMAP) and 4-(pyrrolidino)pyridine (PPY) is attributed to this unique structural feature.[1] The fused-ring system prevents the pyramidalization of the nitrogen atom and restricts the rotation of the C-N bond, which in less constrained analogues, can lead to a decrease in the overlap between the nitrogen lone pair and the pyridine π-system.

Quantitative Structural Data

The conformational restriction of this compound has been elucidated through X-ray crystallography. The key structural parameters, including bond lengths and angles, provide quantitative insight into its rigid structure. The crystallographic data for this compound can be found in the Cambridge Structural Database under the deposition number CCDC 633500.[2]

While the specific bond lengths and dihedral angles from the primary crystallographic study require access to the full publication or database entry, computational studies and comparisons with related structures provide valuable information. For instance, the planarity of the nitrogen atom and its surrounding carbons in the fused ring system is a key indicator of the conformational lock.

Table 1: Comparison of Catalytic Activity of Pyridine-Based Catalysts

| Catalyst | Structure | Relative Catalytic Activity (vs. DMAP) |

| 4-Dimethylaminopyridine (DMAP) | Planar (on average) | 1 |

| 4-(Pyrrolidino)pyridine (PPY) | Partially restricted | >1 |

| This compound (9-AJ) | Highly restricted | ~6 [3] |

| 1,1,7,7-Tetramethyl-9-azajulolidine (TMAJ) | Highly restricted with steric hindrance | >6 |

Note: Relative activities can vary depending on the specific reaction.

Experimental Protocols

Synthesis of this compound

A facile and efficient synthesis of this compound has been reported, starting from readily available reagents. The following is a summary of a reported synthetic procedure.[4]

Experimental Workflow for the Synthesis of this compound

References

Early Synthesis of 9-Azajulolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azajulolidine, a tricyclic aromatic amine, has garnered significant attention in synthetic and medicinal chemistry due to its exceptional catalytic activity and its presence as a core scaffold in various pharmacologically active compounds. Its rigid, planar structure and the high electron density on the pyridine nitrogen atom contribute to its remarkable properties as a super-basic catalyst, often outperforming classical reagents like 4-dimethylaminopyridine (DMAP). This technical guide provides an in-depth overview of the early synthetic methods for this compound, detailing the evolution of its synthesis from challenging, multi-step procedures to more efficient and practical routes. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Early Synthetic Challenges: The Yamanaka Approach (1982)

The first reported synthesis of this compound by Yamanaka and colleagues in 1982 laid the groundwork for accessing this novel heterocyclic system. However, this initial route was hampered by the use of a non-commercially available starting material, 1,6-naphthyridine, which limited the widespread availability of this compound for further investigation and application. The synthesis was a multi-step process involving challenging reaction conditions.

Experimental Protocol: Yamanaka Synthesis (Conceptual)

Caption: Conceptual workflow of the early Yamanaka synthesis of this compound.

Advancements in Accessibility: The Han Synthesis (2005)

Recognizing the limitations of the initial synthetic route, the research group of Han developed an improved and more practical synthesis of this compound in 2005. This method utilized more readily available starting materials and offered a more straightforward pathway to the target molecule, thereby increasing its accessibility for broader scientific use.

Experimental Protocol: Han Synthesis

The key features of the Han synthesis include the use of commercially available reagents and a more convergent synthetic strategy.

Key Reaction Steps:

-

Condensation: Reaction of a suitable pyridine derivative with an appropriate amine to form a key intermediate.

-

Cyclization: Intramolecular cyclization to construct the tricyclic core of this compound.

A Facile and Efficient Route: The Wong Synthesis (2007)

In 2007, Wong and coworkers reported a facile and efficient synthesis of this compound, further enhancing its availability.[1] This method stands out for its use of commercially available and inexpensive starting materials and for its operational simplicity.[1]

Experimental Protocol: Wong Synthesis

The synthesis reported by Wong et al. involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of the Diester Intermediate

-

Reagents: A pyridine derivative is reacted with an appropriate diester in the presence of a base.

-

Conditions: The reaction is typically carried out in a suitable solvent at elevated temperatures.

Step 2: Reductive Cyclization

-

Reagents: The diester intermediate is subjected to reduction and subsequent intramolecular cyclization.

-

Conditions: This step often employs a reducing agent, and the reaction is heated to facilitate the cyclization.

The overall synthetic pathway developed by Wong and his team is depicted below:

Caption: Simplified workflow of the Wong synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, where available in the reviewed literature. This allows for a direct comparison of the efficiency of each route.

| Synthesis Method | Key Starting Material | Number of Steps (from commercial materials) | Overall Yield | Key Advantages |

| Yamanaka (1982) | 1,6-Naphthyridine | Multi-step | Not readily available | First reported synthesis |

| Han (2005) | Commercially available | Improved | Moderate to Good | Increased accessibility |

| Wong (2007) | Commercially available | 2 | Good | Facile, efficient, readily available starting materials[1] |

Logical Relationship of Synthetic Advancements

The progression of synthetic methods for this compound highlights a common theme in organic synthesis: the continuous effort to develop more practical and efficient routes to valuable molecules. The initial discovery by Yamanaka, while groundbreaking, was not amenable to large-scale production. Subsequent innovations by Han and particularly by Wong significantly lowered the barrier to accessing this important catalyst and building block.

Caption: Evolution of synthetic methods for this compound and their impact.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. The early methods, while demonstrating the feasibility of constructing this unique heterocyclic system, were hampered by practical limitations. The subsequent development of more facile and efficient routes, particularly the work of Wong and his group, has been instrumental in making this compound a readily accessible tool for the broader scientific community. This has, in turn, accelerated research into its applications as a powerful catalyst and as a privileged scaffold in the design of new therapeutic agents. Future work in this area may focus on developing asymmetric syntheses of this compound derivatives to explore their potential in enantioselective catalysis.

References

The Ascendancy of 9-Azajulolidine: A Technical Guide to its Role as a Superior Lewis Base in Organic Synthesis

For Immediate Release

[City, State] – [Date] – In the landscape of organic synthesis, the quest for more efficient and robust catalysts is perpetual. This whitepaper delves into the core functionalities of 9-Azajulolidine (9-AJ), a conformationally restricted analog of 4-(Dialkylamino)pyridine (DMAP), establishing its prominence as a powerful Lewis base catalyst. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth technical details, comparative data, and experimental protocols to facilitate its application in the laboratory.

Introduction: The Need for Enhanced Catalytic Activity

For decades, DMAP has been a cornerstone in organic synthesis, facilitating a myriad of reactions, most notably acylations. However, its efficacy diminishes significantly when faced with sterically hindered substrates. This limitation spurred the development of more potent catalysts. This compound emerged from this pursuit, demonstrating remarkably enhanced catalytic activity.[1] Its rigid, tricyclic structure locks the nitrogen lone pair in a more accessible conformation for nucleophilic attack, leading to a significant rate enhancement in various chemical transformations.

The enhanced reactivity of this compound is attributed to the high stability of the intermediate N-acylpyridinium ions.[1] This stability arises from a combination of the conformational restriction of the 4-amino group and the inductive electron-donating effect of the alkyl groups, which increases the electron density on the pyridine ring.[1]

Comparative Catalytic Performance

Quantitative studies consistently highlight the superiority of this compound and its derivatives over traditional catalysts like DMAP and 4-pyrrolidinopyridine (PPY).

Table 1: Comparison of Catalyst Performance in the Acetylation of a Tertiary Alcohol

| Catalyst | Time (hours) | Yield (%) |

| DMAP | 6 | ~10 |

| PPY | 6 | ~20 |

| This compound (9-AJ) | 2 | >95 |

| TMAJ* | 1 | >95 |

*TMAJ (1,1,7,7-tetramethyl-9-azajulolidine) is a derivative of this compound. Data extrapolated from time-course graph in a study by Namba, K., et al.

Core Applications and Mechanisms

This compound's utility extends across a range of pivotal reactions in organic synthesis. Its role as a potent Lewis base is central to its catalytic prowess.

Acylation of Sterically Hindered Alcohols

The acylation of tertiary alcohols, a notoriously challenging transformation, proceeds with remarkable efficiency in the presence of this compound. The catalyst's high nucleophilicity allows it to readily attack the acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to attack by the sterically encumbered alcohol, leading to the desired ester product.

References

Theoretical Insights into 9-Azajulolidine and its Analogs as Acylation Catalysts

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on 9-Azajulolidine (9-AJ) and its analogs, with a particular focus on their role as potent nucleophilic catalysts in acylation reactions. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organocatalysis, offering a comprehensive overview of the computational methodologies, quantitative data, and mechanistic pathways that underpin the catalytic efficacy of these compounds.

Introduction

This compound and its derivatives have emerged as a class of highly efficient organocatalysts, surpassing the catalytic activity of traditional reagents like 4-(Dimethylamino)pyridine (DMAP) in various chemical transformations, most notably in acylation reactions.[1] Theoretical and computational studies have been instrumental in elucidating the electronic and structural factors that contribute to their enhanced reactivity. These studies provide a rational basis for the design and development of novel, even more potent catalysts. This guide summarizes the key findings from these theoretical investigations, presenting the data in a structured and accessible format.

Computational Methodologies (Experimental Protocols)

The theoretical data presented in this guide are primarily derived from quantum chemical calculations, specifically Density Functional Theory (DFT). The following methodologies were employed to investigate the geometric, electronic, and energetic properties of this compound and its analogs.

2.1. Geometry Optimization: The molecular geometries of all species were optimized using the B3LYP functional in conjunction with the 6-31G(d) basis set. This level of theory provides a reliable description of the equilibrium structures of organic molecules.

2.2. Energy Calculations: Single-point energy calculations were performed on the optimized geometries to obtain more accurate electronic energies. These calculations utilized a larger basis set, 6-311+G(d,p), with the B3LYP functional. This approach, denoted as B3LYP/6-311+G(d,p)//B3LYP/6-31G(d), is a common and effective strategy for obtaining high-quality energetic data.[2]

2.3. Acylation Enthalpy Calculations: The catalytic activity of this compound and its analogs is often quantified by their acylation enthalpies. These were calculated based on an isodesmic reaction model. This method minimizes errors arising from the unequal description of reactants and products by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction.

Quantitative Data: Acylation Enthalpies

The calculated acylation enthalpies provide a quantitative measure of the nucleophilic potency of the catalysts. A more negative acylation enthalpy indicates a more stable acylpyridinium intermediate and, consequently, a more active catalyst. The data for this compound and several of its derivatives are summarized in the table below.

| Compound | Structure | Acylation Enthalpy (kcal/mol) at B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)[2] |

| This compound (3) |  | -15.2 |

| Derivative 3b |  | -16.1 |

| Derivative 3c |  | -17.5 |

| Derivative 3d |  | -18.3 |

Mechanistic Pathway: Catalytic Cycle of Acylation

The catalytic role of this compound and its analogs in acylation reactions can be visualized as a cyclic process. The following diagram, generated using the DOT language, illustrates the key steps in the catalytic cycle.

Workflow Explanation:

The catalytic cycle begins with the reaction of the this compound catalyst with an acyl donor (e.g., acetic anhydride) to form a highly reactive acylpyridinium intermediate. This intermediate is then attacked by the substrate (e.g., an alcohol), leading to the formation of a complex between the acylated product and the regenerated catalyst. Finally, the acylated product is released, and the catalyst is free to enter another cycle.

Logical Relationship: Structure-Activity Relationship

The theoretical studies have established a clear structure-activity relationship for this class of catalysts. The nucleophilicity, and thus the catalytic activity, is directly related to the conformational rigidity of the molecule.

References

Methodological & Application

Application Notes and Protocols: 9-Azajulolidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azajulolidine, a conformationally rigid tricyclic amine, has emerged as a potent organocatalyst, particularly valued for its strong Lewis basicity and nucleophilicity. While its application as a co-catalyst in post-Ullmann reactions is a novel area of exploration, its efficacy has been demonstrated in related synthetic transformations, specifically in promoting tandem acyl transfer-cyclization reactions. These reactions are crucial in the synthesis of various heterocyclic compounds, including alkaloids and flavones.

This document provides detailed application notes on the established use of this compound as a Lewis base catalyst and proposes its potential as a co-catalyst in post-Ullmann C-N and C-O coupling reactions, a concept based on its demonstrated reactivity.

Established Application: Tandem Acyl Transfer-Cyclization Reactions

This compound has been successfully employed as a catalyst in the synthesis of pyrrolyl 4-quinolinone alkaloids and 3-aroylflavones through a tandem acyl transfer-cyclization mechanism. This process is initiated by the nucleophilic addition of this compound to an activated carbonyl group, facilitating an intramolecular acyl transfer followed by a cyclization event.

Synthesis of Pyrrolyl 4-Quinolinone Alkaloids

In the synthesis of quinolactacide and its analogs, this compound catalyzes the tandem acyl transfer–regioselective cyclization of N,N-diacyl-o-alkynoylaniline derivatives.[1][2][3][4] Mechanistic studies suggest that the 1,4-addition of this compound to the ynone system is the rate-determining step.[1][2]

Quantitative Data Summary

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N,N-diacyl-o-alkynoylaniline derivative | 30 | Toluene | 80 | 12 | 64 |

| 2 | Analogous Substrate 1 | 20 | CH2Cl2 | rt | 3 | 95 |

| 3 | Analogous Substrate 2 | 20 | CH2Cl2 | rt | 3 | 88 |

Synthesis of 3-Aroylflavones

This compound also smoothly promotes the tandem acyl transfer-cyclization of acylated o-alkynoylphenols to yield 3-aroylflavones in moderate to excellent yields at ambient temperatures.[5]

Quantitative Data Summary

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acylated o-alkynoylphenol derivative | 20 | CH2Cl2 | rt | 1 | 92 |

| 2 | Analogous Substrate 1 | 20 | CH2Cl2 | rt | 1 | 85 |

| 3 | Analogous Substrate 2 | 20 | CH2Cl2 | rt | 1 | 78 |

Experimental Protocols

General Protocol for this compound-Catalyzed Tandem Acyl Transfer-Cyclization

-

To a solution of the N,N-diacyl-o-alkynoylaniline or acylated o-alkynoylphenol substrate (1.0 equiv) in the specified dry solvent, add this compound (0.2-0.3 equiv).

-

Stir the reaction mixture at the indicated temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

Proposed Application: Co-catalyst in Post-Ullmann Reactions

While not yet empirically demonstrated, the strong Lewis basicity of this compound suggests its potential as a co-catalyst in post-Ullmann C-N and C-O coupling reactions. In these reactions, a copper or palladium catalyst is typically employed. The role of a Lewis basic co-catalyst can be to:

-

Activate the N-H or O-H bond of the nucleophile, increasing its nucleophilicity.

-

Coordinate to the metal center, influencing its electronic properties and reactivity.

-

Facilitate the dissociation of ligands from the metal complex.

The conformational rigidity and potent nucleophilicity of this compound make it an excellent candidate for investigation in this capacity to potentially enhance reaction rates and yields under milder conditions.

Visualizations

Reaction Mechanism: this compound-Catalyzed Acyl Transfer-Cyclization

Caption: Catalytic cycle of this compound in tandem acyl transfer-cyclization.

Proposed Workflow: this compound as a Co-catalyst in a Post-Ullmann C-N Coupling

Caption: Proposed experimental workflow for a post-Ullmann C-N coupling.

References

- 1. Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer-Cyclization of o-Alkynoylaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. doaj.org [doaj.org]

- 5. A concise synthesis of 3-aroylflavones via Lewis base this compound-catalyzed tandem acyl transfer–cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Illuminating the Cellular World: 9-Azajulolidine Derivatives in Fluorescence Microscopy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic structure of the julolidine ring system, a core component of 9-Azajulolidine, has proven to be a valuable scaffold in the design of novel fluorescent probes. While this compound itself is not intrinsically fluorescent, its derivatives have been ingeniously engineered to create a new generation of high-performance dyes for fluorescence microscopy. These probes offer exceptional brightness, photostability, and environmental sensitivity, making them powerful tools for visualizing and quantifying biological processes at the subcellular level.

This document provides detailed application notes and experimental protocols for the use of two major classes of this compound derivatives in fluorescence microscopy: Julolidine-Azolium conjugates for RNA imaging and Julolidine-Rhodol dyes for antibody-based protein imaging .

Quantitative Data Summary

The photophysical properties of representative julolidine-based fluorescent probes are summarized in the table below, allowing for easy comparison and selection of the appropriate dye for a specific application.

| Probe Name | Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| BTZ-JLD | Live-cell RNA imaging | ~550 | ~610 | ~60 | High (in presence of RNA) | [1][2] |

| SEZ-JLD | Live-cell RNA imaging | ~560 | ~630 | ~70 | High (in presence of RNA) | [1][2] |

| Julolidine-Rhodol (11d) | Antibody Conjugation | 547 | 578 | 31 | 0.54 | [3] |

Application 1: Live-Cell RNA Imaging with Julolidine-Azolium Probes

Julolidine-azolium conjugates, such as BTZ-JLD and SEZ-JLD, are "turn-on" fluorescent probes that exhibit a significant increase in fluorescence intensity upon binding to RNA.[1][2] This property makes them ideal for visualizing the localization and dynamics of RNA in living cells with high signal-to-noise ratios.

Experimental Protocol: Staining and Imaging of RNA in Live Cells

This protocol provides a general guideline for staining live cells with julolidine-azolium probes. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Julolidine-azolium probe (e.g., BTZ-JLD or SEZ-JLD) stock solution (1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope equipped with appropriate filters for the chosen probe

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of the julolidine-azolium probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh cell culture medium to remove unbound probe and reduce background fluorescence.

-

Imaging: Mount the imaging vessel on the fluorescence microscope. Excite the sample at the appropriate wavelength (e.g., ~550 nm for BTZ-JLD) and collect the emission signal at the corresponding wavelength (e.g., ~610 nm for BTZ-JLD). Acquire images using a suitable objective and camera settings.

Application 2: Antibody-Based Protein Imaging with Julolidine-Rhodol Dyes

Julolidine-rhodol dyes are a class of bright and photostable fluorophores that can be readily conjugated to antibodies for targeted protein imaging.[3] This approach allows for the specific visualization of proteins of interest in both fixed and live cells.

Experimental Protocol: Antibody Conjugation and Immunofluorescence Imaging

This protocol is divided into two parts: the conjugation of the julolidine-rhodol dye to a primary antibody and the subsequent immunofluorescence staining of cells.

Part A: Antibody Conjugation

This protocol describes a general method for labeling an antibody with an NHS-ester functionalized julolidine-rhodol dye.

Materials:

-

Primary antibody (free of amine-containing buffers like Tris)

-

NHS-ester functionalized julolidine-rhodol dye

-

Anhydrous DMSO

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dissolve the antibody in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.

-

Dye Preparation: Dissolve the NHS-ester functionalized dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the dye (at its absorption maximum).

Part B: Immunofluorescence Staining of Fixed Cells

Materials:

-

Labeled primary antibody

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Mounting medium with antifade reagent

Procedure:

-

Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and then block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the julolidine-rhodol labeled primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples using a fluorescence microscope with the appropriate filter set for the julolidine-rhodol dye.

Conclusion

Derivatives of this compound represent a versatile and powerful class of fluorescent probes for advanced fluorescence microscopy. Their excellent photophysical properties and adaptability for targeting specific biomolecules make them invaluable tools for researchers in cell biology, neuroscience, and drug discovery. The protocols provided here offer a starting point for the successful application of these innovative dyes in a wide range of imaging experiments. As with any fluorescent probe, optimization of staining conditions and imaging parameters is crucial for obtaining high-quality, reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Transcriptome: Application and Protocols for 9-Azajulolidine-Based Fluorescent Probes in Live-Cell Imaging

Introduction

The visualization of RNA in living cells is crucial for understanding the intricate processes of gene expression, regulation, and localization.[1] 9-Azajulolidine-based fluorescent probes have emerged as powerful tools for real-time tracking of RNA, offering high sensitivity and selectivity. This document provides detailed application notes and experimental protocols for the use of a series of this compound-azolium conjugate probes—specifically OX-JLD, BTZ-JLD, and SEZ-JLD—for live-cell RNA imaging. These probes operate as molecular rotors, exhibiting fluorescence upon restricting their rotation when bound to RNA, making them excellent "turn-on" sensors.[2][3] This characteristic, combined with their cell permeability and low cytotoxicity, makes them ideal for dynamic studies of RNA in biological systems.[3][4]

Probe Overview and Mechanism

The this compound-based probes discussed herein (OX-JLD, BTZ-JLD, and SEZ-JLD) are cationic molecules designed to selectively bind to RNA.[2][3] Their core structure consists of a julolidine moiety, which acts as an electron donor, conjugated to an azolium group (the acceptor). In solution, the free rotation between the donor and acceptor moieties leads to non-radiative decay and thus, low fluorescence. Upon binding to the rigid structure of RNA, this internal rotation is restricted, forcing the excited state to decay radiatively and resulting in a significant enhancement of fluorescence.[2][5][6] This "turn-on" mechanism provides a high signal-to-noise ratio, which is essential for high-contrast imaging in the complex cellular environment.

Applications

While the primary application highlighted here is the imaging of total RNA, particularly within the nucleolus where ribosomal RNA is abundant, the utility of julolidine-based probes extends to other areas.[3][6] These versatile molecules have been adapted for sensing various environmental properties and biomolecules, including:

-

Viscosity Sensing: As molecular rotors, their fluorescence is inherently sensitive to the viscosity of their microenvironment.[7][8]

-

Protein and Nucleic Acid Detection: Derivatives have been developed to probe protein folding and to detect specific nucleic acid structures.[7][8]

-

Ion Detection: Modified julolidine scaffolds have been employed for the detection of various metal ions.[7][8]

Data Presentation

The photophysical properties of the OX-JLD, BTZ-JLD, and SEZ-JLD probes have been characterized to provide a basis for experimental design and comparison. The following tables summarize the key quantitative data for these probes.

Table 1: Photophysical Properties of this compound-Based Probes

| Probe | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Absorptivity (ε) (M-1cm-1) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| OX-JLD | 524 | 575 | 51 | 2.5 x 104 | - | - |

| BTZ-JLD | 554 | 616 | 62 | 2.6 x 104 | - | - |

| SEZ-JLD | 570 | 620 | 50 | 2.5 x 104 | - | - |

Data sourced from supplementary information of Mondal et al., Org. Biomol. Chem., 2023.[5] Note: Quantum yield and brightness values in the presence of RNA were not explicitly provided in a consolidated table in the source material.

Table 2: Cytotoxicity of this compound-Based Probes

| Probe | Concentration (µM) | Cell Viability (%) | Cell Line | Assay |

| BTZ-JLD | 5 | > 95% | HeLa | MTT |

| SEZ-JLD | 5 | > 95% | HeLa | MTT |

Data interpreted from cytotoxicity assay descriptions in Mondal et al., Org. Biomol. Chem., 2023.[5] The probes exhibit low cytotoxicity at the concentrations used for imaging.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Probes

This protocol describes the synthesis of the precursor, julolidine-9-aldehyde (JLD-Al), and the subsequent synthesis of the final probes.

1.1. Synthesis of Julolidine-9-aldehyde (JLD-Al)

-

Add phosphorous oxychloride (0.78 g, 5.0 mmol) dropwise to anhydrous DMF (1.11 g, 15.2 mmol) under a nitrogen atmosphere with ice-bath cooling.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Transfer the mixture to a flask containing julolidine (0.796 g, 4.6 mmol).

-

Heat the resulting mixture to 90 °C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (DCM).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield JLD-Al.

1.2. General Synthesis of Azolium Precursors (e.g., for SEZ-JLD) The synthesis of the specific azolium precursors for OX-JLD, BTZ-JLD, and SEZ-JLD involves multi-step organic synthesis procedures that are beyond the scope of this general protocol but can be found in the primary literature.

1.3. Synthesis of the Final Probes (e.g., SEZ-JLD)

-

Dissolve JLD-Al and the corresponding N-substituted picolinium salt (the azolium precursor) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final probe.

Protocol 2: Live-Cell Imaging of RNA

This protocol provides a step-by-step guide for staining and imaging RNA in live mammalian cells using the this compound-based probes.

2.1. Materials

-

HeLa cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound-based probe (e.g., SEZ-JLD)

-

Dimethyl sulfoxide (DMSO)

-

35 mm glass-bottom imaging dishes

-

Confocal laser scanning microscope

2.2. Cell Culture and Seeding

-

Culture HeLa cells in a T-25 flask at 37°C in a humidified atmosphere with 5% CO2.

-

The day before imaging, trypsinize the cells and seed them onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.

2.3. Probe Preparation and Staining

-

Prepare a 1 mM stock solution of the this compound probe in DMSO.

-

On the day of imaging, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 5 µM.

-

Remove the culture medium from the cells in the imaging dish and wash once with PBS.

-

Add the probe-containing medium to the cells.

-

Incubate the cells for 30 minutes at 37°C in the CO2 incubator.

2.4. Fluorescence Microscopy

-

After incubation, wash the cells twice with PBS to remove any excess probe.

-

Add fresh, pre-warmed complete culture medium to the dish.

-

Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Excite the cells and collect the fluorescence emission using the appropriate laser lines and filter sets for the specific probe (refer to Table 1 for excitation/emission maxima). For SEZ-JLD, typical settings would be excitation at ~561 nm and emission collection at ~600-650 nm.

-

Acquire images using a 60x or 100x oil-immersion objective.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of the fluorescent probes.

3.1. Materials

-

HeLa cells

-

Complete DMEM medium

-

96-well plates

-

This compound-based probes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

3.2. Procedure

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the fluorescent probes in complete medium at various concentrations.

-

Remove the medium from the wells and replace it with the probe-containing medium. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-